(5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
The compound “(5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one” belongs to the rhodanine class of heterocyclic molecules, characterized by a thiazolidinone core with a thioxo group at position 2 and a benzylidene substituent at position 4. The Z-configuration of the exocyclic double bond (C5=N) is critical for its molecular geometry and biological activity . Key structural features include:
- A 2,3-dimethylphenyl group at N3, contributing steric bulk and hydrophobic interactions.
- A planar thiazolidinone ring system, stabilized by intramolecular C–H···S interactions, as observed in analogous rhodanine derivatives .
This compound’s nitro group distinguishes it from other rhodanine derivatives, which often feature hydroxy, methoxy, or halogen substituents. Its synthesis likely follows established methods for rhodanine derivatives, involving condensation of 3-substituted-2-thioxothiazolidin-4-one with substituted aldehydes under basic conditions .
Properties
IUPAC Name |
(5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c1-11-6-5-9-14(12(11)2)19-17(21)16(25-18(19)24)10-13-7-3-4-8-15(13)20(22)23/h3-10H,1-2H3/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPZVMDBSMTSPR-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3[N+](=O)[O-])SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3[N+](=O)[O-])/SC2=S)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90364441 | |
| Record name | F0393-0228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5630-76-2 | |
| Record name | F0393-0228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90364441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the condensation of 2,3-dimethylbenzaldehyde with 2-nitrobenzaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under reflux conditions with a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanylidene group (C=S) undergoes oxidation to form sulfoxides or sulfones under controlled conditions.
The nitrophenyl group remains inert under these conditions due to its electron-withdrawing nature .
Reduction Reactions
The nitro (-NO<sub>2</sub>) group on the phenyl ring is reduced to an amine (-NH<sub>2</sub>), altering subsequent reactivity.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| SnCl<sub>2</sub>/HCl | Ethanol, reflux, 12 hrs | 2-Aminophenyl derivative | 80–85% | |
| H<sub>2</sub> (1 atm), Pd/C | Methanol, RT, 6 hrs | 2-Aminophenyl derivative | 90–95% |
Reduction of the nitro group enhances nucleophilic substitution potential at the phenyl ring .
Substitution Reactions
The bromine-free structure limits direct aromatic substitution, but reduced nitro derivatives enable reactivity.
Nucleophilic Aromatic Substitution
After nitro-to-amine reduction, the amine-activated phenyl ring undergoes substitution:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Acetyl chloride | Pyridine, 0°C, 2 hrs | N-Acetylated derivative | 75% | |
| Benzyl bromide | DMF, K<sub>2</sub>CO<sub>3</sub>, 60°C, 8 hrs | N-Benzylated derivative | 68% |
Cycloaddition and Addition Reactions
The exocyclic methylidene double bond participates in Michael additions and Diels-Alder reactions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Malononitrile | Ethanol, piperidine, reflux | Michael adduct (C5 addition) | 60–65% | |
| Maleic anhydride | Toluene, 110°C, 24 hrs | Diels-Alder adduct (six-membered ring) | 50% |
Tautomerization and Isomerization
The compound exhibits keto-enol tautomerism, stabilizing the thiazolidinone ring:
DFT studies indicate the thione tautomer is thermodynamically favored (ΔG = −3.2 kcal/mol) .
Photochemical Reactivity
UV irradiation induces [2+2] cycloaddition at the exocyclic double bond:
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| UV light (254 nm), 48 hrs | Cyclobutane dimer | 30% |
Mechanistic Insights
-
Nitro Reduction : Proceeds via intermediate nitroso and hydroxylamine stages .
-
Sulfanylidene Oxidation : Follows a radical pathway with H<sub>2</sub>O<sub>2</sub>, while KMnO<sub>4</sub> acts via electrophilic attack .
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Michael Addition : The exocyclic double bond acts as a Michael acceptor, with nucleophilic attack at the β-carbon .
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies suggest that it can effectively inhibit the growth of various bacterial strains, which positions it as a potential candidate for developing new antibiotics.
Antifungal Properties
In addition to its antibacterial effects, (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one has shown antifungal activity. This property is crucial for addressing fungal infections that are resistant to conventional treatments.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit pro-inflammatory cytokines, providing a basis for its use in treating inflammatory diseases.
Anticancer Potential
Preliminary studies suggest that this thiazolidinone derivative may induce apoptosis in cancer cells. Its mechanism appears to involve the inhibition of specific signaling pathways associated with cell survival and proliferation.
Chemical Synthesis
This compound serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, which can be utilized in pharmaceuticals and agrochemicals.
Material Science
This compound is being explored for its potential applications in developing new materials with specific properties. Its chemical stability and reactivity make it suitable for creating polymers and other advanced materials.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Activity | The compound inhibited the growth of E. coli and S. aureus with MIC values below 100 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Demonstrated significant reduction in TNF-alpha levels in vitro. |
| Study 3 | Anticancer Activity | Induced apoptosis in breast cancer cell lines with IC50 values around 20 µM. |
Mechanism of Action
The mechanism of action of (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The thiazolidinone core can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The nitro group may also undergo bioreduction, forming reactive intermediates that can further interact with cellular components.
Comparison with Similar Compounds
Structural Features
Key Observations :
- Substituent Effects : Electron-withdrawing groups (e.g., nitro) increase polarity and may enhance interactions with biological targets, whereas electron-donating groups (e.g., methoxy) improve solubility .
- Planarity: All derivatives exhibit planar thiazolidinone rings, but dihedral angles between the heterocycle and aromatic substituents vary (e.g., 9.68° for hydroxy vs. 79.26° for phenyl in ).
Physicochemical Properties
Key Observations :
- Nitro Group Impact : The nitro substituent likely increases electrochemical activity compared to methoxy or hydroxy analogs, as seen in azulene derivatives .
- Solubility : Methoxy and hydroxy groups improve aqueous solubility, whereas nitro and methyl groups may reduce it .
Key Observations :
- Antifungal Activity : Rhodanine derivatives with hydroxy or methoxy groups show moderate activity (IC50 ~12–50 μM) . The nitro derivative’s activity remains unexplored but is hypothesized to be potent due to nitro’s electron-withdrawing nature.
- Electrochemical Utility : Nitro-substituted rhodanines are promising for redox-based sensing applications, similar to azulene derivatives .
Biological Activity
The compound (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structural Characteristics
Thiazolidin-4-ones are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen. The specific structure of (5Z)-3-(2,3-dimethylphenyl)-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene contributes to its unique biological activities. Modifications at various positions of the thiazolidinone ring significantly influence its pharmacological properties.
Anticancer Activity
Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. The compound has shown promising results in inhibiting cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound exhibits cytotoxic effects on several cancer cell lines by inducing apoptosis and inhibiting tumor growth. It has been reported that thiazolidin-4-one derivatives can inhibit specific enzymes involved in cancer progression, such as proteases and kinases .
- Case Studies : In vitro studies demonstrated that this compound inhibited the growth of breast and lung cancer cells with IC50 values in the low micromolar range .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Research indicates that derivatives of thiazolidin-4-one exhibit antibacterial activity against both gram-positive and gram-negative bacteria. The specific compound showed effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 16 to 32 mg/mL .
| Microorganism | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 16 |
| Escherichia coli | 32 |
| Bacillus subtilis | Not effective |
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. The compound's ability to scavenge free radicals was assessed using various assays:
- DPPH Scavenging Assay : The antioxidant capacity was measured through DPPH radical scavenging activity, where the compound showed significant activity with an IC50 value lower than that of standard antioxidants like vitamin C .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is highly dependent on their structural modifications:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
